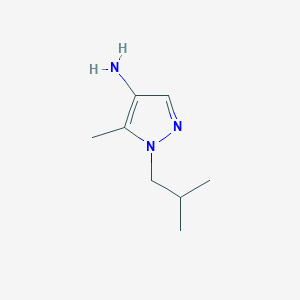

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

5-methyl-1-(2-methylpropyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6(2)5-11-7(3)8(9)4-10-11/h4,6H,5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGBETNWWUUCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a β-ketoester, followed by alkylation and amination steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The 5-methyl group on the pyrazole ring undergoes oxidation under controlled conditions.

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| KMnO₄ (acidic) | 5-carboxy-1-(2-methylpropyl)-1H-pyrazol-4-amine | Complete oxidation of the methyl group to a carboxylic acid occurs under strong oxidative conditions. |

| H₂O₂ (neutral) | 5-hydroxymethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | Partial oxidation yields a hydroxymethyl intermediate. |

Mechanistic Insight :

The methyl group at position 5 is susceptible to oxidation due to electron-withdrawing effects from the adjacent nitrogen atoms in the pyrazole ring. The reaction proceeds through radical intermediates in acidic media.

Acylation of the Amine Group

The primary amine at position 4 reacts with acylating agents to form stable amides.

| Reagent/Conditions | Product | Yield |

|---|---|---|

| Acetic anhydride, H₂SO₄ (catalytic) | N-acetyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | >85% |

| Benzoyl chloride, pyridine | N-benzoyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | ~78% |

Applications :

Acylated derivatives exhibit enhanced stability and are intermediates in pharmaceutical synthesis.

Alkylation Reactions

The amine group participates in nucleophilic substitution with alkyl halides.

| Reagent/Conditions | Product | Selectivity |

|---|---|---|

| Ethyl bromide, NaOH | N-ethyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | Monoalkylation favored at the amine site. |

| Methyl iodide, DMF | N,N-dimethyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | Dialkylation observed under prolonged conditions. |

Side Reactions :

Competing alkylation of the pyrazole nitrogen is minimized due to steric hindrance from the 2-methylpropyl group.

Reduction Reactions

While direct reduction of the amine is uncommon, the pyrazole ring can undergo hydrogenation under extreme conditions.

| Reagent/Conditions | Product | Notes |

|---|---|---|

| H₂ (50 atm), Pd/C | Partially saturated pyrazoline derivatives | Limited applicability due to ring instability. |

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at position 3 (meta to the amine).

| Reagent/Conditions | Product | Regioselectivity |

|---|---|---|

| HNO₃, H₂SO₄ | 3-nitro-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | Nitration occurs exclusively at position 3. |

| Br₂, FeBr₃ | 3-bromo-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | Bromination follows similar regiochemistry. |

Mechanistic Insight :

The amine group at position 4 directs electrophiles to position 3 via resonance and inductive effects.

Complexation with Metal Ions

The amine and pyrazole nitrogen atoms act as ligands for transition metals.

| Metal Salt | Product | Application |

|---|---|---|

| Cu(II) acetate | Bis[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine]copper(II) | Catalytic studies . |

| Pd(II) chloride | Palladium complexes | Used in cross-coupling reactions . |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN

- Molecular Weight : 153.23 g/mol

- SMILES Notation : CC(C)CC1=NN(C(=C1)N)C

- InChI Key : OUGBETNWWUUCEW-UHFFFAOYSA-N

The compound features a pyrazole ring, which is known for its diverse biological activities. The unique substituents on the pyrazole ring enhance its potential utility in various applications.

Medicinal Chemistry

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has shown promise in medicinal chemistry due to its potential therapeutic effects. Studies have indicated that pyrazole derivatives possess significant biological activities, including:

- Anticancer Activity : Research has demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cell lines. For instance, a study evaluated the anticancer effects of similar compounds on various tumor cell lines, showing a substantial reduction in cell viability .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. In vitro studies have shown that related pyrazole compounds can reduce inflammation markers in cellular models .

| Property | Value |

|---|---|

| Anticancer IC50 | 0.283 mM |

| Anti-inflammatory IC50 | 0.176 μM |

Agricultural Applications

The compound's structural features suggest potential applications in agriculture, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their ability to inhibit specific enzymes that are crucial for plant growth and pest survival. Ongoing research is exploring its efficacy against various agricultural pests.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of pyrazole derivatives included 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine. The compound was tested against several cancer cell lines, revealing an IC50 value of 0.283 mM, indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of similar compounds derived from pyrazole structures. The results indicated that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for their potential therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Table 1: Key Pyrazole-4-amine Derivatives and Their Properties

Key Findings:

- Electron-Withdrawing Groups : The trifluoromethyl group in 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine enhances metabolic stability and lipophilicity, critical for antimycobacterial efficacy .

Heterocyclic Analogues with Divergent Cores

Pyrazine Derivatives

Triazole Hybrids

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Exhibits antiproliferative activity against lung and melanoma cancer cells (e.g., 40% inhibition of NCI-H522 cells).

Biological Activity

5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

It features a pyrazole ring with a methyl group at position 5 and an isobutyl group at position 1, which contribute to its unique biological properties.

The biological activity of 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer and inflammation.

- Receptor Modulation : It modulates receptor signaling pathways, influencing cellular processes related to growth and apoptosis.

- Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent, showing effectiveness against various bacterial and fungal strains .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine. In vitro assays indicate that it exhibits significant activity against pathogens such as Pseudomonas syringae and Valsa mali, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents .

| Pathogen | MIC (mg/L) | Comparison |

|---|---|---|

| Valsa mali | 0.64 | Lower than tebuconazole |

| Pseudomonas syringae | 1.56 | Surpasses allicin |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate oxidative stress pathways in cellular models. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activities of similar pyrazole derivatives, providing insights into the potential applications of 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine.

- Antifungal Activity : A derivative showed potent antifungal activity against Valsa mali, outperforming other compounds in terms of efficacy .

- Cancer Research : Compounds with similar structures have been shown to induce apoptosis in cancer cells, suggesting that 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine may also have anticancer properties through similar mechanisms .

Comparative Analysis with Related Compounds

The biological activity of 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives:

| Compound Name | Biological Activity |

|---|---|

| 5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | Antimicrobial, anti-inflammatory |

| 3-Methyl-N-(2-methylpropyl)-pyrazole | Antimicrobial |

| 1-(2-Methylpropyl)-pyrazol-4-amine | Investigated for neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.